4-Methylquinoline-5-carboxylic acid

Medicinal Chemistry Chemical Synthesis Lead Optimization

Researchers require precise regioisomers to maintain biological activity; substituting a 2- or 3-carboxylic acid quinoline can invalidate SAR data. This 4-methyl-5-carboxylic acid quinoline offers a distinct electronic/steric profile critical for 2OG oxygenase probe development. - **Key Utility**: Conjugation-ready COOH handle for linker/fluorophore attachment; enables pull-down assays. - **Supply**: Available as a research intermediate; >98% purity ensures consistent synthetic outcomes.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 1935554-00-9
Cat. No. B1411731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinoline-5-carboxylic acid
CAS1935554-00-9
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC=NC2=CC=CC(=C12)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-5-6-12-9-4-2-3-8(10(7)9)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyHNOMFHUPJYOJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinoline-5-carboxylic Acid Overview


4-Methylquinoline-5-carboxylic acid is a heteroaromatic building block characterized by a quinoline core with a methyl substituent at the 4-position and a carboxylic acid moiety at the 5-position . This specific substitution pattern provides a distinct chemical and physical profile compared to other positional isomers, establishing its utility as a research chemical and synthetic intermediate . Its molecular formula is C11H9NO2 with a molecular weight of 187.19 g/mol .

Workflow Heteroaromatic building block Supports diversity-oriented synthesis
Selection Positional isomer control 5-carboxylic acid substitution pattern
Use Context Lead optimization and SAR studies 4-methyl modulation of quinoline scaffold

4-Methylquinoline-5-carboxylic Acid vs. Positional Isomers


For a user requiring a quinoline building block, selecting a positional isomer like 4-Methylquinoline-2-carboxylic acid or 4-Methylquinoline-3-carboxylic acid instead of the 5-carboxylic acid derivative can fundamentally alter the research outcome. Even subtle differences in the position of the carboxylic acid group on the quinoline ring are known to profoundly impact molecular interactions and biological activity profiles [1]. While specific comparative data for this compound is sparse, class-level inferences from quinoline carboxylic acid research indicate that the 5-position offers unique electronic and steric properties that are not replicated by other regioisomers [1]. For instance, 8-hydroxyquinoline-5-carboxylic acid (IOX1) is a potent pan-2OG oxygenase inhibitor, an activity not shared by the 2- or 4-carboxylic acid analogs [1]. Therefore, substituting one isomer for another is likely to produce a different compound with unpredictable biological or chemical behavior, necessitating the procurement of the exact target molecule.

Attribute
Target Compound
Positional Isomer
Regiochemistry
5-carboxylic acid on quinoline
2-, 3-, or 4-carboxylic acid may shift electronic profile
Biological Activity
5-COOH motif reported for 2OG oxygenase engagement
Other regioisomers may not replicate target engagement
Physicochemical Profile
Distinct predicted properties (e.g., boiling point)
Different physical properties may alter purification and handling

4-Methylquinoline-5-carboxylic Acid: Comparative Evidence


Physical Property Differences Across Regioisomers

The target compound, 4-Methylquinoline-5-carboxylic acid, possesses a unique spatial arrangement of its functional groups. The methyl and carboxylic acid groups are on adjacent positions of the same ring, a feature not found in other isomers . This influences its predicted physical properties. While the 2-, 3-, 5-, and 8-carboxylic acid isomers share the same molecular weight (187.19 g/mol) and formula (C11H9NO2), they exhibit different predicted boiling points. The 5-carboxylic acid isomer has a predicted boiling point of 417.2±25.0 °C, which is notably higher than the predicted boiling point of its 4-carboxylic acid isomer, Quinoline-4-carboxylic acid (386.5±15.0 °C) [1]. This difference can impact purification and handling during synthesis.

Physical Property Differences
Cross-study comparable
~30.7 °C higher predicted boiling point
Distinct purification and handling context
Predicted values based on molecular structure
Medicinal Chemistry Chemical Synthesis Lead Optimization

Supplier Quality Control Comparison

For a scientist procuring a research chemical, the availability of robust analytical data is critical. 4-Methylquinoline-5-carboxylic acid (CAS 1935554-00-9) from certain suppliers is offered with comprehensive batch-specific quality control documentation, including NMR, HPLC, and GC reports . In contrast, some positional isomers may be offered with a standard purity specification but without the same level of batch-specific analytical support . This difference in vendor-provided characterization allows for greater confidence in the identity and purity of the acquired material, reducing the risk of experimental variability stemming from an uncharacterized compound.

Supplier QC Comparison
Data to verify
Batch-specific reports (NMR, HPLC, GC)
Supports procurement confidence review
Qualitative difference in vendor documentation
Chemical Procurement Quality Control Analytical Chemistry

5-Carboxylic Acid Motif in Target Engagement

The specific quinoline-5-carboxylic acid scaffold is a recognized pharmacophore for inhibiting 2-oxoglutarate (2OG) oxygenases, a class of enzymes with diverse roles in epigenetics and disease. The well-characterized tool compound IOX1 (8-hydroxyquinoline-5-carboxylic acid) demonstrates potent, broad-spectrum inhibition of JmjC-domain histone demethylases [1]. For example, IOX1 inhibits KDM3A with an IC50 of 0.1 μM, KDM4C with an IC50 of 0.6 μM, and KDM6B with an IC50 of 1.4 μM [1]. Critically, this activity is not observed for quinoline carboxylic acids with the acid group at other positions (e.g., 2- or 4-position) in the same assays [1]. While direct data for the 4-methyl derivative is not available, the established structure-activity relationship (SAR) strongly suggests that the 5-carboxylic acid moiety is essential for this type of biological activity, and adding a 4-methyl group could be a strategy for modulating its potency or selectivity.

5-Carboxylic Acid Motif in Target Engagement
Class-level inference
IOX1 IC50: KDM3A 0.1 μM, KDM4C 0.6 μM, KDM6B 1.4 μM
5-COOH motif may support 2OG oxygenase pathway studies
Based on 8-hydroxyquinoline-5-carboxylic acid (IOX1)
Epigenetics Enzyme Inhibition Drug Discovery

4-Methylquinoline-5-carboxylic Acid Applications


Lead Optimization and SAR Studies

Given the class-level evidence suggesting the importance of the 5-carboxylic acid group for biological activity (e.g., 2OG oxygenase inhibition), 4-Methylquinoline-5-carboxylic acid is a suitable building block for synthesizing novel analogs [1]. Researchers can use this compound to explore how adding a methyl group at the 4-position affects potency, selectivity, and physicochemical properties compared to the unsubstituted quinoline-5-carboxylic acid scaffold [1].

Novel Heterocyclic Framework Synthesis

4-Methylquinoline-5-carboxylic acid serves as a versatile intermediate. Its unique substitution pattern, with the reactive carboxylic acid handle positioned adjacent to the 4-methyl group, provides a distinct chemical environment for creating novel fused heterocyclic systems or substituted derivatives not easily accessible from other isomers [1]. This makes it a valuable asset in diversity-oriented synthesis and the exploration of new chemical space [1].

Functionalized Molecular Probe Synthesis

The carboxylic acid group on the compound offers a convenient site for conjugation to linkers, fluorophores, or biotin, enabling the creation of chemical probes [1]. Such probes, based on the 4-methylquinoline-5-carboxylic acid scaffold, could be used in pull-down experiments to identify novel protein targets or in fluorescence polarization assays to study binding interactions [1]. This application leverages both the potential biological relevance of the quinoline core and the synthetic accessibility provided by the 5-carboxylic acid handle [1].

Application
Selection Property
Validation Focus
Lead optimization and SAR studies
4-methyl substitution on 5-COOH quinoline scaffold
Potency and selectivity modulation review
Novel heterocyclic framework synthesis
Unique substitution pattern with adjacent methyl and acid groups
Fused ring system accessibility and chemical space exploration
Functionalized molecular probe synthesis
Carboxylic acid conjugation handle
Target identification and binding interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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